3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid
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Overview
Description
3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid, also known as 2-Benzyloxyethoxyethoxypropionic acid (BEPA), is a synthetic organic compound belonging to the class of carboxylic acids. It is a white, odorless solid that is soluble in water, alcohol and most organic solvents. BEPA is used in various scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study by Enders, Berg, and Jandeleit (2003) details the synthesis of related compounds, including (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which involves reactions like O-alkylation and acid-catalyzed benzylation. This synthesis process is crucial for developing compounds with specific molecular structures (Enders, Berg, & Jandeleit, 2003).
Structural Analysis of Derivatives : A publication by Hayashita et al. (1999) explored the synthesis of compounds with pseudo-18-crown-6 frameworks, which are useful in selective Pb(II) extraction. This research demonstrates the potential of such compounds in extracting specific metal ions based on their molecular structure (Hayashita et al., 1999).
Applications in Material Science
- Polymer and Material Development : Trejo-Machin et al. (2017) investigated phloretic acid, a compound structurally similar to 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid, for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation. This research suggests applications in developing new materials and polymers with enhanced properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Chemical Synthesis and Reactions
Chemical Reactions and Synthesis : Research by Kharas et al. (2013) involves the synthesis and study of oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. This study provides insights into the chemical reactions and synthesis processes involving similar compounds (Kharas et al., 2013).
Chemical Process Development : Shubin (2009) discusses the synthetic process of ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate, a compound related to this compound. This research is significant in understanding the synthesis processes of similar complex organic compounds (Shubin, 2009).
Mechanism of Action
Target of Action
Benzyl-PEG3-acid, also known as 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid or 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Benzyl-PEG3-acid involves its role as a linker in PROTACs. The benzyl group in Benzyl-PEG3-acid acts as a protecting group for the amine and can be deprotected via hydrogenolysis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG3-acid would largely depend on the specific PROTAC in which it is used. The Polyethylene Glycol (PEG) part of Benzyl-PEG3-acid is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Properties
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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